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Compound of Interest

Compound Name: 2-Formyl-1H-indole-6-carbonitrile

Cat. No.: B1590410 Get Quote

An In-Depth Technical Guide to the Reactivity and Stability of 2-Formyl-1H-indole-6-
carbonitrile

Abstract: 2-Formyl-1H-indole-6-carbonitrile is a key heterocyclic building block in modern

medicinal chemistry. Its unique trifunctional structure—comprising an indole scaffold, a reactive

aldehyde at the C2 position, and an electron-withdrawing nitrile at the C6 position—makes it a

versatile intermediate for the synthesis of complex bioactive molecules and drug candidates.[1]

[2] This guide provides a comprehensive analysis of the molecule's reactivity and stability,

offering field-proven insights for researchers, medicinal chemists, and drug development

professionals. We will explore the nuanced electronic effects governing its reaction pathways,

detail its stability under various stress conditions, and provide actionable experimental

protocols.

Core Molecular Profile and Significance
The indole ring system is a privileged scaffold in drug discovery, forming the core of numerous

natural products, pharmaceuticals, and agrochemicals.[1][2] The title compound, 2-Formyl-1H-
indole-6-carbonitrile, emerges as a particularly valuable derivative. The C2-formyl group

serves as a synthetic handle for a multitude of transformations, while the C6-carbonitrile group

modulates the electronic properties of the indole ring, influencing both its reactivity and the

pharmacological properties of its derivatives. This strategic functionalization allows for the

development of compounds targeting a wide array of biological pathways, including those

involved in cancer, infectious diseases, and neurodegenerative disorders.[2][3][4]
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Physicochemical and Spectroscopic Data
A thorough understanding of a molecule's physical and spectroscopic properties is fundamental

to its application in research and development. The data below has been consolidated from

various supplier and database sources.

Property Value Source(s)

CAS Number 104291-63-6 [5][6][7][8][9][10]

Molecular Formula C₁₀H₆N₂O [6]

Molecular Weight 170.17 g/mol [6]

Appearance
Olive colored powder / Beige

solid
[5][11]

Melting Point No data available

Boiling Point 429.6±25.0 °C (Predicted) [12]

Purity ≥98% (Typical) [6]

¹H NMR (DMSO-d6)

δ 12.50 (s, 1H, NH), 9.97 (s,

1H, CHO), 7.96-7.91 (m, 2H),

7.52-7.42 (m, 2H)

[5]

Storage Conditions
2-8°C, under inert gas

atmosphere
[9][12]

Reactivity Profile: A Tale of Three Functional Groups
The chemical behavior of 2-Formyl-1H-indole-6-carbonitrile is dictated by the interplay

between the indole nucleus, the C2-aldehyde, and the C6-nitrile. The electron-withdrawing

nature of both the formyl and nitrile groups significantly influences the electron density

distribution across the molecule.

// Nodes for reactivity labels N_H [label="N-H Acidity & Alkylation/Acylation\n(Site A)",

pos="2.5,1.5!", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Formyl

[label="Nucleophilic Addition & Condensation\n(Site B)", pos="-2.5,1.8!", shape=box,

style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nitrile
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[label="Hydrolysis/Reduction\n(Site C)", pos="-2.5,-1.8!", shape=box, style=rounded,

fillcolor="#FBBC05", fontcolor="#202124"]; Ring [label="Aromatic Ring

(Deactivated)\nElectrophilic Substitution at C3 possible\n(Site D)", pos="2.5,-1.2!", shape=box,

style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges from labels to molecule parts N_H -> mol [pos="1.8,0.8!", lhead=cluster_molecule,

ltail=N_H, color="#EA4335", style=dashed]; Formyl -> mol [pos="-1.5,0.9!",

lhead=cluster_molecule, ltail=Formyl, color="#4285F4", style=dashed]; Nitrile -> mol

[pos="-1.5,-0.9!", lhead=cluster_molecule, ltail=Nitrile, color="#FBBC05", style=dashed]; Ring -

> mol [pos="1.8,-0.5!", lhead=cluster_molecule, ltail=Ring, color="#34A853", style=dashed]; }

dot Figure 1: Key reactivity sites on 2-Formyl-1H-indole-6-carbonitrile.

Reactions at the C2-Formyl Group (Site B)
The aldehyde is the most versatile functional group for synthetic transformations. It is highly

susceptible to nucleophilic attack and condensation reactions.

Reductive Amination: A cornerstone of medicinal chemistry for introducing amine diversity.

The formyl group readily reacts with primary or secondary amines to form an intermediate

imine, which is then reduced in situ (e.g., with NaBH(OAc)₃, NaBH₃CN) to yield the

corresponding amine. This is a robust method for creating libraries of substituted indole

derivatives.

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions are highly effective for C-

C bond formation, converting the aldehyde into an alkene. This allows for the extension of

carbon chains and the synthesis of conjugated systems, such as stilbene-like derivatives,

which have been investigated for their biological properties.[13]

Condensation Reactions: Classic condensations with active methylene compounds (e.g.,

malononitrile, cyanoacetates) under Knoevenagel conditions provide access to highly

functionalized, electron-deficient alkenes.

Oxidation and Reduction: The aldehyde can be easily oxidized to the corresponding 2-

indole-carboxylic acid using standard oxidants like potassium permanganate or silver oxide.

Conversely, it can be reduced to the 2-hydroxymethyl-indole using mild reducing agents like

sodium borohydride.[5]
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Reactions at the Indole Nitrogen (Site A)
The N-H proton of the indole is weakly acidic and can be deprotonated with a suitable base

(e.g., NaH, KOH).[1][14] The resulting indolyl anion is a potent nucleophile.

N-Alkylation/N-Arylation: Reaction with alkyl halides, benzyl halides, or other electrophiles

allows for substitution at the N1 position. This is often done to protect the indole nitrogen,

improve solubility, or modulate biological activity by introducing specific side chains.

N-Acylation: Treatment with acyl chlorides or anhydrides yields the N-acyl indole. This can

serve as a protecting group or as a key structural motif in its own right.

Reactions involving the Aromatic System (Site D)
The indole ring is typically electron-rich and prone to electrophilic aromatic substitution,

primarily at the C3 position. However, in this molecule, the powerful electron-withdrawing

effects of both the C2-formyl and C6-nitrile groups deactivate the ring system towards classical

electrophilic attack (e.g., nitration, Friedel-Crafts).

Substitution at C3: While deactivated, the C3 position remains the most likely site for

substitution if a reaction is forced. Reactions like iodination can be achieved, creating a

handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), which are

powerful tools for constructing complex biaryl or vinyl-indole systems.[1][14]

Reactions of the C6-Carbonitrile Group (Site C)
The nitrile group is relatively robust but can be transformed under specific conditions.

Hydrolysis: Strong acidic or basic hydrolysis can convert the nitrile to a carboxylic acid or a

primary amide, respectively. This transformation dramatically alters the polarity and hydrogen

bonding capability of the molecule.

Reduction: The nitrile can be reduced to a primary amine (e.g., using LiAlH₄ or catalytic

hydrogenation), providing another point for derivatization.

Stability Profile and Degradation Pathways
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Understanding the stability of a molecule is critical for its handling, storage, and formulation in

drug development.[15] The degradation of a drug substance can lead to loss of potency and

the formation of potentially toxic impurities.[15] The primary degradation pathways for organic

molecules are hydrolysis, oxidation, and photolysis.[15][16]

Oxidative Degradation
Hydrolytic Degradation (Forced Conditions) Photolytic Degradation

2-Formyl-1H-indole-6-carbonitrile

2-Carboxy-1H-indole-6-carbonitrile
(Formyl Oxidation)

Air, H₂O₂, Light

Oxindole/Isatin Derivatives
(Ring Oxidation)

Strong Oxidants

2-Formyl-1H-indole-6-carboxamide

H₂O / Base (e.g., NaOH)

Dimerization/Polymerization Products

UV/Visible Light

2-Formyl-1H-indole-6-carboxylic acid

H₂O / Acid (e.g., HCl)

Click to download full resolution via product page

Oxidative Stability
The aldehyde functional group is inherently susceptible to oxidation.

Auto-oxidation: On prolonged exposure to air (oxygen), the formyl group can be slowly

oxidized to the corresponding carboxylic acid. This process can be accelerated by light and

trace metals.

Forced Oxidation: In the presence of oxidizing agents like hydrogen peroxide, degradation is

expected to be rapid.[17]

Indole Ring Oxidation: The electron-rich pyrrole portion of the indole ring can also be

oxidized, potentially leading to ring-opened products or the formation of oxindoles and isatins

under harsh conditions.[18]
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Recommendation: To ensure long-term stability, the compound should be stored under an inert

atmosphere (e.g., argon or nitrogen) and protected from light.[9]

Hydrolytic Stability
The molecule's stability to hydrolysis is pH-dependent.

Nitrile Group: The nitrile is generally stable to hydrolysis under neutral and mild acidic or

basic conditions. However, under forcing conditions (e.g., concentrated acid or base with

heating), it can hydrolyze to the amide and subsequently to the carboxylic acid.[16]

Indole Ring: The indole ring itself is generally stable to hydrolysis, but extreme pH conditions

can promote degradation.

Recommendation: For solution-based assays or storage, buffered solutions in the neutral pH

range (6-8) are advisable to minimize hydrolysis.

Photostability
Indole derivatives can be sensitive to light.

Photochemical Reactions: Exposure to UV or high-intensity visible light can provide the

energy to initiate radical reactions, dimerization, or polymerization. The formyl group can also

participate in photochemical reactions. Forced degradation studies often show drug

sensitivity to light.[17]

Recommendation: Solid samples and solutions should be stored in amber vials or otherwise

protected from light to prevent photochemical degradation.[19]

Experimental Protocols & Handling
Synthesis via Oxidation of 2-Hydroxymethylindole-6-
carbonitrile[5]
This protocol describes the conversion of the corresponding alcohol to the desired aldehyde

using manganese dioxide, a mild and selective oxidizing agent.
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Dissolve 2-hydroxymethylindole-
6-carbonitrile in Acetone

Add MnO₂ (3 eq.)

Stir at RT for 16h

Add MnO₂ (1 eq.)

Stir for another 24h

Filter through Celite
Wash solid with Acetone

Combine filtrates and
concentrate under reduced pressure

Recrystallize from
Dichloromethane/Hexane

Obtain pure 2-Formyl-1H-indole-
6-carbonitrile

Click to download full resolution via product page

Step-by-Step Methodology:
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Dissolution: Dissolve 2-hydroxymethylindole-6-carbonitrile (1.0 eq) in a suitable volume of

acetone (approx. 24 mL per gram of starting material).

First Oxidation: Add activated manganese dioxide (MnO₂, ~3.0 eq) to the solution.

Reaction: Stir the reaction mixture vigorously at room temperature for 16 hours. Monitor the

reaction progress by Thin Layer Chromatography (TLC).

Second Oxidation (if needed): If the reaction is incomplete, add another portion of MnO₂

(~1.0 eq) and continue stirring for an additional 24 hours.

Workup: Upon completion, remove the insoluble solids by filtering the mixture through a pad

of diatomaceous earth (Celite). Wash the filter cake thoroughly with acetone to recover all

the product.

Concentration: Combine the filtrates and concentrate the solvent under reduced pressure.

Purification: Purify the crude product by recrystallization from a solvent mixture such as

dichloromethane/hexane to yield the final product as an olive-colored powder.[5]

Safety and Handling
As with any chemical reagent, proper safety precautions must be observed.

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face

protection.[11][19][20]

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid breathing dust

or fumes.[11][20] Wash hands thoroughly after handling.[19]

Incompatibilities: Avoid contact with strong oxidizing agents.[19][21]

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place,

preferably refrigerated and under an inert atmosphere.[9][11]

Conclusion
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2-Formyl-1H-indole-6-carbonitrile is a high-value synthetic intermediate with a well-defined

but nuanced reactivity profile. The C2-formyl group provides a primary handle for diverse

synthetic manipulations, while the indole N-H and the C6-nitrile offer secondary sites for

modification. The dual electron-withdrawing nature of the substituents deactivates the aromatic

core but enhances the reactivity of the aldehyde. Its stability profile is typical for a

multifunctional aromatic aldehyde, with primary degradation risks stemming from oxidation of

the formyl group and potential photolysis. By understanding these chemical characteristics and

adhering to proper handling and storage protocols, researchers can effectively leverage this

powerful building block to advance the frontiers of drug discovery and medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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